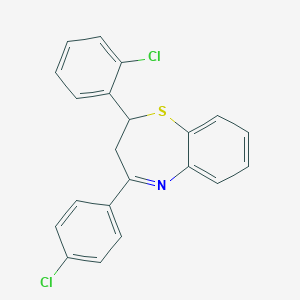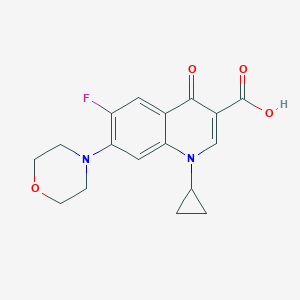
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one, also known as DTC, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one varies depending on the specific application. In cancer research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation studies, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one inhibits NF-κB activation by preventing the degradation of IκBα and reducing the expression of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one reduces oxidative stress and inflammation by enhancing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. In cancer studies, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation studies, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one reduces the production of pro-inflammatory cytokines and inhibits NF-κB activation. In neurodegenerative disease research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one reduces oxidative stress and inflammation, enhances antioxidant enzyme activity, and reduces the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has some limitations, including its low stability in acidic conditions and its potential to form complexes with metal ions.
Direcciones Futuras
There are several future directions for 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one research, including exploring its potential as a therapeutic agent in other disease areas such as cardiovascular disease and diabetes. Additionally, further research is needed to understand the mechanisms of action of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one in different applications and to optimize its pharmacokinetic properties. Finally, the development of novel synthetic methods for 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one and its derivatives could lead to the discovery of new compounds with enhanced therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one involves the condensation of 2-thienyl aldehyde and 2-thienyl ketone with 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. Inflammation studies have demonstrated that 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Additionally, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one |
|---|---|
Fórmula molecular |
C18H12O2S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(3E)-2-thiophen-2-yl-3-(thiophen-2-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C18H12O2S2/c19-17-13-6-1-2-7-15(13)20-18(16-8-4-10-22-16)14(17)11-12-5-3-9-21-12/h1-11,18H/b14-11- |
Clave InChI |
LVBBZMHMACEVDZ-KAMYIIQDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=CS3)/C(O2)C4=CC=CS4 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)C(O2)C4=CC=CS4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)C(O2)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)

![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)

![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)
![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)

![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)

![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)

